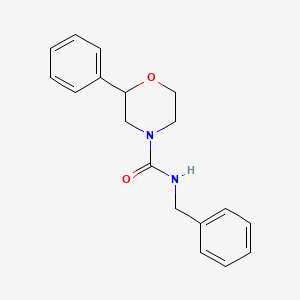
N-benzyl-2-phenylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-phenylmorpholine-4-carboxamide” is a compound with the molecular weight of 206.24 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule has a urea-type NC=ON moiety that is planar to within 0.0002 Å . This moiety is inclined to the phenyl ring by 42.88 Å . The morpholine ring in the molecule has a chair conformation .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 206.24 .Applications De Recherche Scientifique
N-benzyl-2-phenylmorpholine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory and anti-tumor activities, and has been used in a variety of laboratory experiments. This compound has also been studied for its potential use as a drug delivery system, as well as for its potential to reduce the toxicity of certain drugs.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-phenylmorpholine-4-carboxamide is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to reduce inflammation and tumor growth, as well as to possess anti-oxidant and anti-bacterial properties. In addition, this compound has been found to possess anti-cancer activities, and to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-phenylmorpholine-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and its anti-inflammatory and anti-tumor activities make it a useful tool for research. However, there are also some limitations to the use of this compound in laboratory experiments. Its exact mechanism of action is not fully understood, and its effects on the human body have not been thoroughly studied.
Orientations Futures
There are several possible future directions for the use of N-benzyl-2-phenylmorpholine-4-carboxamide in scientific research. It could be further studied for its potential use as a drug delivery system, or for its potential to reduce the toxicity of certain drugs. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Méthodes De Synthèse
N-benzyl-2-phenylmorpholine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with morpholine, which produces N-benzylmorpholine. This intermediate is then reacted with 2-phenylacetic acid to form this compound. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, and the product is purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-7-3-1-4-8-15)20-11-12-22-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPTCWDKLRLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)
![N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524514.png)
![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)
![N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6524540.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)
![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)